

Benastatin A CAS number and supplier information

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Compound of Interest

Compound Name: Benastatin A

Cat. No.: B1213993

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Benastatin A: A Technical Guide for Researchers

An In-depth Examination of its Properties, Biological Activities, and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin A, a polyketide natural product isolated from *Streptomyces* sp., has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of **Benastatin A**, including its chemical identifiers, supplier information, and detailed insights into its mechanism of action as a Glutathione S-Transferase (GST) inhibitor, an inducer of apoptosis, and a cell cycle arresting agent. This document offers structured data presentation, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to support researchers in their exploration of **Benastatin A**'s therapeutic potential.

Chemical Information and Supplier Data

Benastatin A is chemically defined as 8,13-dihydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid. Its unique structure contributes to its diverse biological functions.

Identifier	Value	Citation
CAS Number	138968-85-1	[1] [2] [3]
Molecular Formula	C30H28O7	[1] [2] [3]
Molecular Weight	500.5 g/mol	[1] [2]

Table 1: Chemical Identifiers for **Benastatin A**

Benastatin A can be procured from various chemical suppliers specializing in biochemicals and research reagents. The following table lists some of the known suppliers. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.

Supplier	Website/Contact
Cayman Chemical	--INVALID-LINK--
Biomol.com	--INVALID-LINK--
ChemicalBook	--INVALID-LINK--
Biosynth	--INVALID-LINK--
Bertin Bioreagent	--INVALID-LINK--

Table 2: Supplier Information for **Benastatin A**

Mechanism of Action and Biological Activities

Benastatin A exhibits a range of biological activities, with the most prominent being the inhibition of Glutathione S-Transferase (GST), induction of apoptosis, and cell cycle arrest.

Glutathione S-Transferase (GST) Inhibition

Benastatin A is a potent inhibitor of Glutathione S-Transferase, an enzyme family crucial for cellular detoxification by conjugating glutathione to a wide array of xenobiotics. The inhibition of GST by **Benastatin A** is competitive with respect to the substrate 3,4-dichloronitrobenzene.

Parameter	Value	Enzyme Source	Citation
Ki	5.0 μ M	Rat Liver Enzyme	

Table 3: Quantitative Data for GST Inhibition by **Benastatin A**

Induction of Apoptosis

Benastatin A has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. Studies on mouse colon 26 adenocarcinoma cells have shown that treatment with **Benastatin A** leads to a dose-dependent decrease in viable cells and DNA fragmentation, a hallmark of apoptosis.[1][2] Interestingly, the induction of apoptosis by **Benastatin A** appears to be independent of its GST inhibitory activity.[1][2] One of the mechanisms implicated in this process is the downregulation of the pro-apoptotic protein Bax at the mRNA level.[1][2]

Cell Line	Concentration	Treatment Duration	Observed Effect	Citation
Colon 26	16-20 μ M	3-5 days	Induction of apoptosis, DNA fragmentation	[1][2][4]

Table 4: Apoptosis Induction by **Benastatin A**

Cell Cycle Arrest

In addition to inducing apoptosis, **Benastatin A** can halt the progression of the cell cycle. Flow cytometric analysis of Colon 26 cells treated with **Benastatin A** revealed a blockage at the G1/G0 phase of the cell cycle.[1][2] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

Cell Line	Concentration	Treatment Duration	Observed Effect	Citation
Colon 26	16 μ M	3 days	Cell cycle arrest at G1/G0 phase	

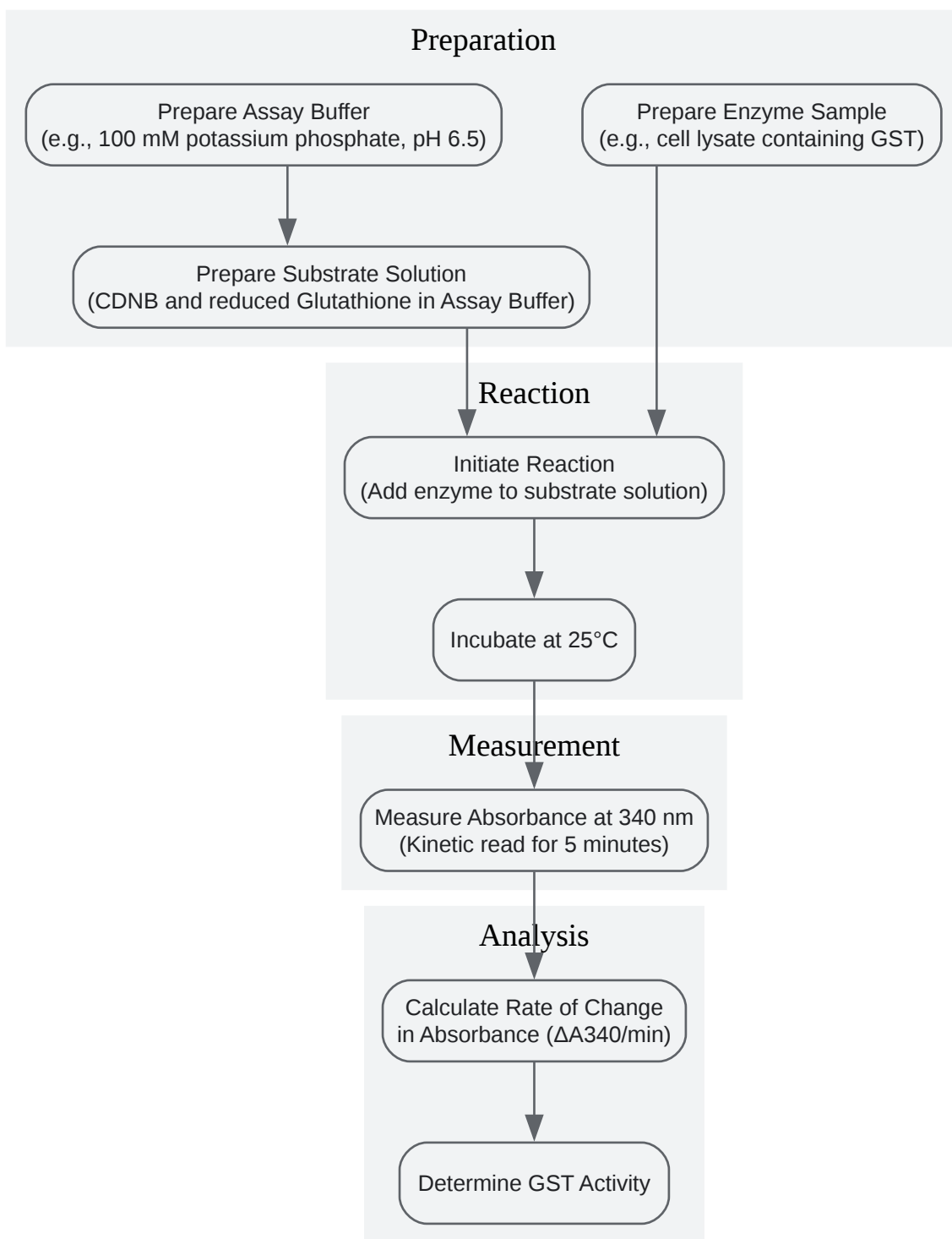
Table 5: Cell Cycle Arrest Induced by **Benastatin A**

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of **Benastatin A**.

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods for measuring GST activity.



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Figure 1: Workflow for GST Activity Assay.

Materials:

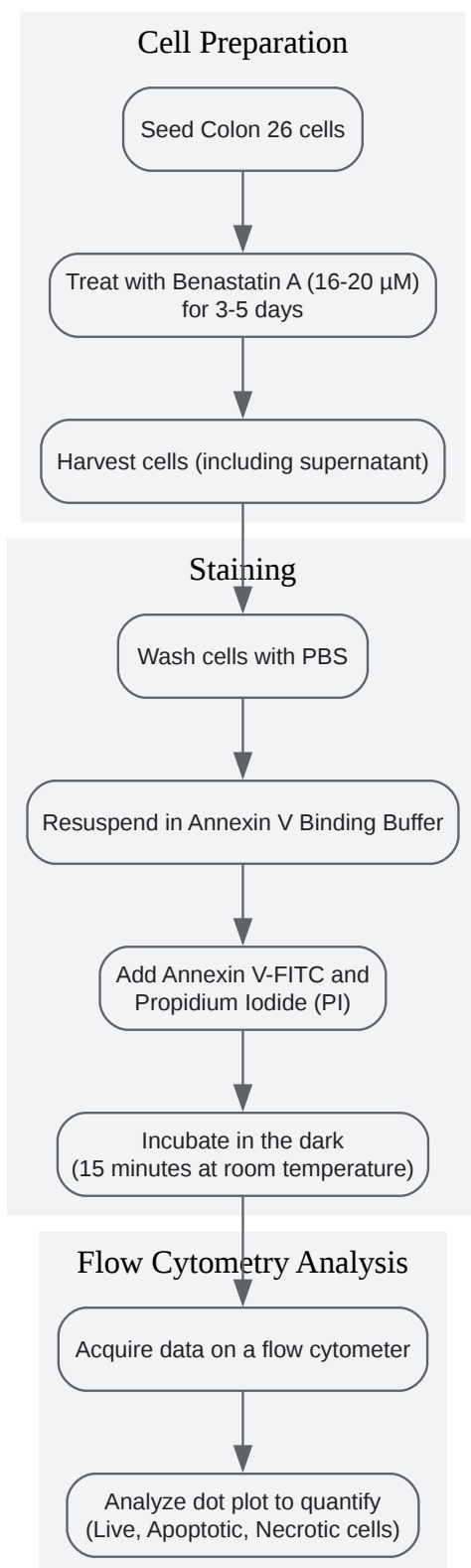
- Spectrophotometer capable of reading at 340 nm
- 1-chloro-2,4-dinitrobenzene (CDNB)
- Reduced glutathione (GSH)
- Potassium phosphate buffer
- **Benastatin A**
- Enzyme source (e.g., purified GST or cell lysate)

Procedure:

- Prepare Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 6.5.
- Prepare Reagent Solution: Prepare a solution containing 1 mM CDNB and 1 mM GSH in the assay buffer.
- Prepare **Benastatin A** Solutions: Dissolve **Benastatin A** in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.
- Enzyme Preparation: Prepare the GST enzyme solution (e.g., diluted cell lysate from Colon 26 cells).
- Assay: a. In a cuvette, mix the assay buffer, reagent solution, and the desired concentration of **Benastatin A** (or vehicle control). b. Initiate the reaction by adding the enzyme preparation. c. Immediately measure the increase in absorbance at 340 nm for 5 minutes in a spectrophotometer.
- Data Analysis: Calculate the rate of the reaction ($\Delta A_{340}/\text{min}$). To determine the K_i , perform the assay with varying concentrations of both the substrate (CDNB) and **Benastatin A** and analyze the data using Lineweaver-Burk or Dixon plots.

Apoptosis Detection by Annexin V Staining

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.



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Figure 2: Workflow for Apoptosis Detection Assay.

Materials:

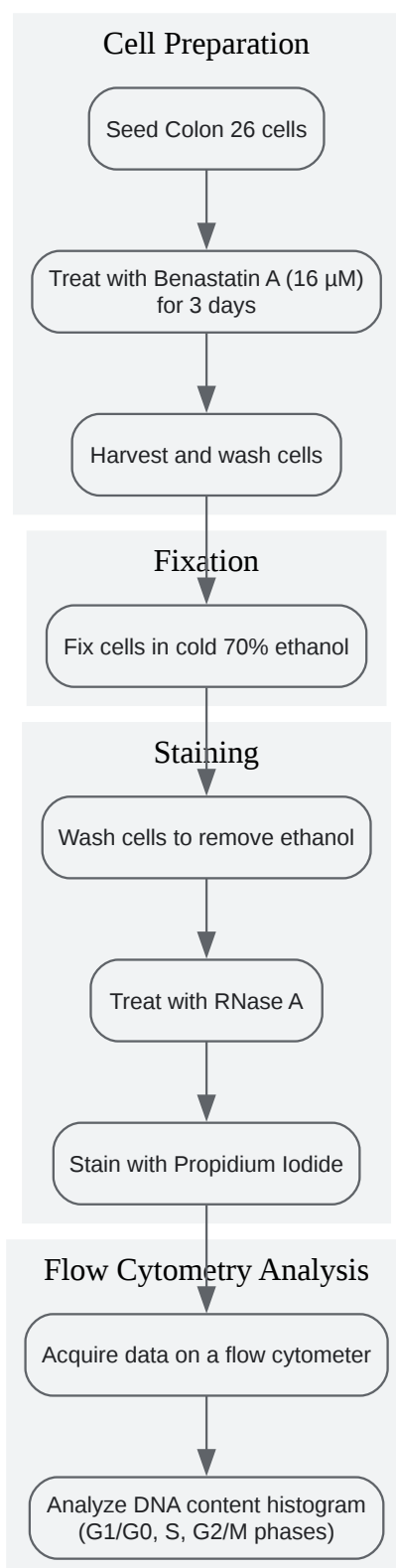
- Colon 26 cells
- **Benastatin A**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Culture and Treatment: a. Seed Colon 26 cells in a 6-well plate and allow them to adhere. b. Treat the cells with **Benastatin A** (e.g., 16-20 μ M) or vehicle control for 3 to 5 days.
- Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the cells from the medium and the trypsinized cells. d. Centrifuge the cell suspension and wash the pellet with cold PBS.
- Staining: a. Resuspend the cell pellet in 1X Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide to the cell suspension. c. Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
- Data Analysis: Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of propidium iodide to stain DNA for cell cycle analysis by flow cytometry.



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Figure 3: Workflow for Cell Cycle Analysis.

Materials:

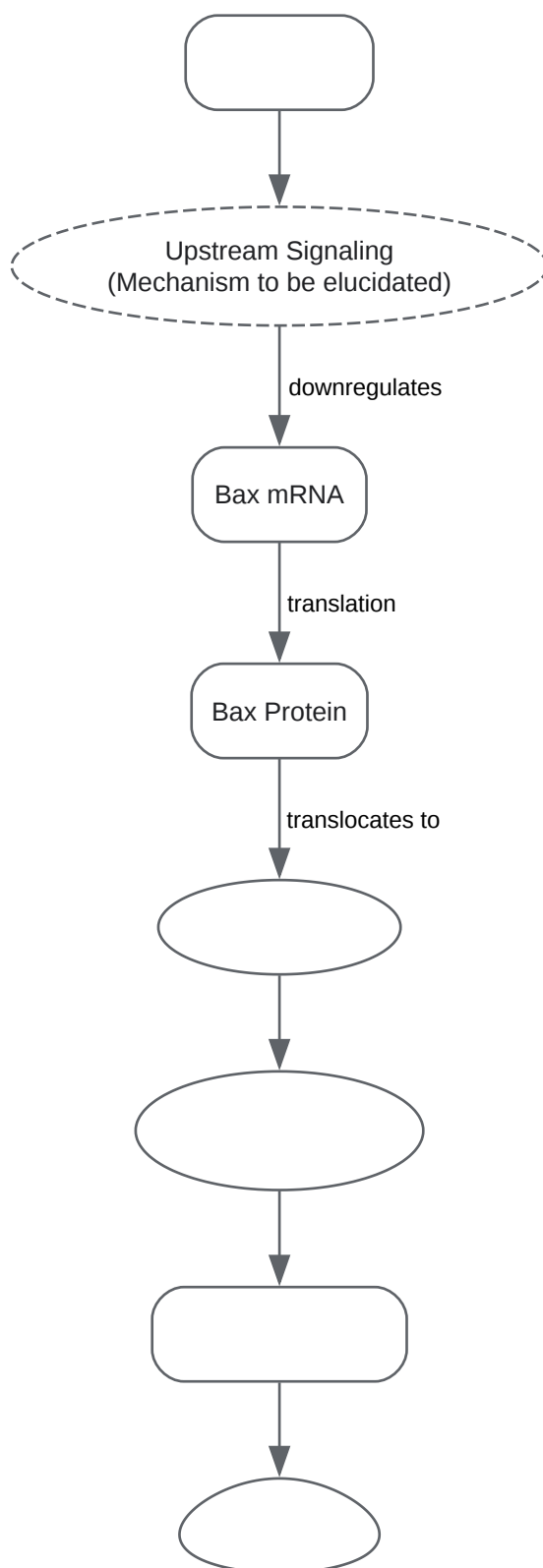
- Colon 26 cells
- **Benastatin A**
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Cell Culture and Treatment: a. Seed Colon 26 cells and treat with 16 μ M **Benastatin A** or vehicle control for 3 days.
- Cell Harvesting and Fixation: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. c. Incubate on ice for at least 30 minutes.
- Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution containing RNase A. c. Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: a. Analyze the stained cells using a flow cytometer.
- Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G1/G0, S, and G2/M phases of the cell cycle.

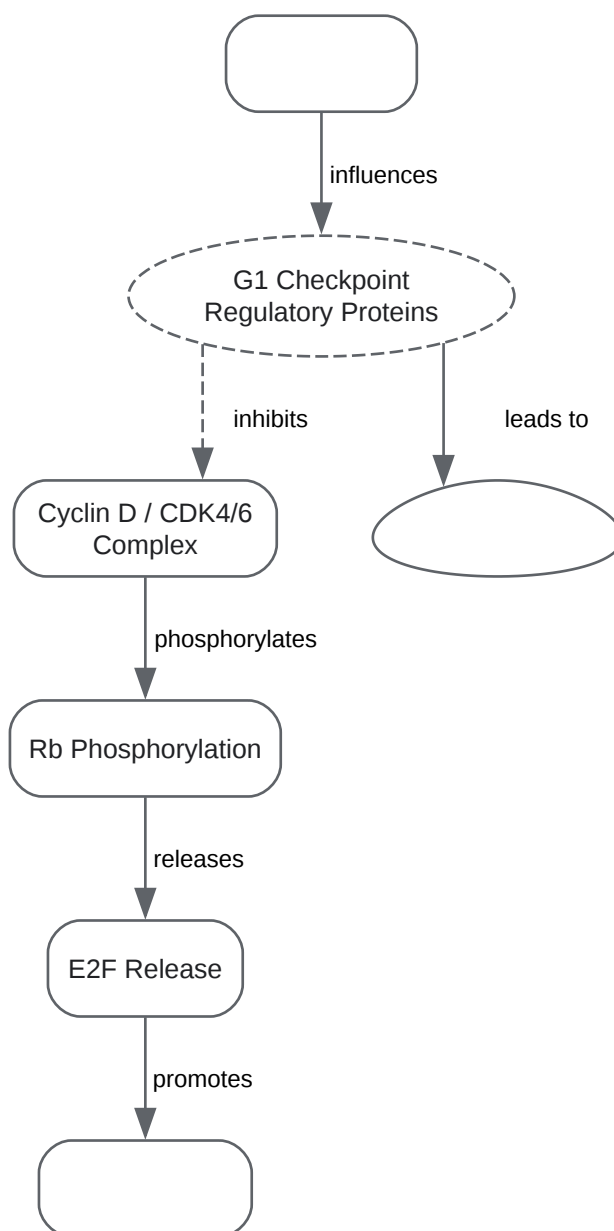
Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which **Benastatin A** exerts its biological effects.



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Figure 4: Proposed Apoptosis Signaling Pathway of **Benastatin A**.



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Figure 5: Proposed G1/G0 Cell Cycle Arrest Pathway of **Benastatin A**.

Conclusion

Benastatin A is a promising natural product with multifaceted anti-cancer properties. Its ability to inhibit GST, induce apoptosis, and cause cell cycle arrest makes it a valuable tool for cancer research and a potential lead compound for drug development. This technical guide provides a foundational resource for researchers, offering essential information and methodologies to facilitate further investigation into the therapeutic applications of **Benastatin A**. Future studies

should focus on elucidating the precise molecular targets and upstream signaling events modulated by **Benastatin A** to fully understand its mechanism of action.

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